2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride
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Overview
Description
2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chlorine and iodine atoms, and a propanoic acid moiety.
Scientific Research Applications
2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.
Industry: It is utilized in the production of various chemical products and as an intermediate in organic synthesis.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-7-iodoquinoline as the starting material.
Oxypropylation: The quinoline undergoes oxypropylation, where an appropriate propionic acid derivative is introduced to the quinoline ring.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mechanism of Action
The mechanism by which 2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride is unique due to its specific structural features. Similar compounds include:
5-Chloro-7-iodoquinoline: This compound lacks the propanoic acid moiety and has different biological activities.
2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetic acid: This compound has a similar structure but with an acetic acid group instead of propanoic acid.
These compounds share similarities in their core quinoline structure but differ in their substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-(5-chloro-7-iodoquinolin-8-yl)oxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO3.ClH/c1-6(12(16)17)18-11-9(14)5-8(13)7-3-2-4-15-10(7)11;/h2-6H,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMMTGDRGAWQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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